2-(6-Methoxypyridin-3-yl)ethanol
Overview
Description
2-(6-Methoxypyridin-3-yl)ethanol is a chemical compound. Its IUPAC name is ®-1-(2-methoxypyridin-3-yl)ethan-1-ol . The molecular formula of this compound is C8H11NO2 .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Scientific Research Applications
Electronic and Absorption Spectra Studies
Studies have explored the electronic absorption spectrum of 2-methoxypyridine, a compound related to 2-(6-Methoxypyridin-3-yl)ethanol, in various phases including vapor and solution. These studies have been significant in understanding the oscillator strength of the absorption band system and the excited state dipole moment in these compounds (Medhi, 1987).
Applications in Pharmaceutical Development
In pharmaceutical research, derivatives of this compound have been identified as potent antagonists in certain receptor interactions. This understanding is crucial for the development of new drugs, particularly in the field of osteoporosis treatment (Hutchinson et al., 2003).
Catalysis and Chemical Reactions
The compound has been involved in studies related to catalysis, such as the oxidation of primary alcohols and hydrocarbons. For example, a study involving the interaction of a related ligand with Mo-Y in ethanol demonstrated significant insights into catalytic behavior and recycling ability (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound could be involved in the formation of carbon–carbon bonds . This process involves the interaction of the compound with a transition metal catalyst and an organoboron reagent .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that the compound plays a role in the synthesis of complex organic molecules.
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMSASUBIOLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-65-0 | |
Record name | 2-(6-methoxypyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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